2,3,6-Trichloro-4-methyl-5-nitropyridine
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Overview
Description
2,3,6-Trichloro-4-methyl-5-nitropyridine is a chlorinated nitropyridine derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure, characterized by the presence of chlorine and nitro groups on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-methyl-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and nitration processes. These methods are designed to maximize efficiency and minimize waste, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2,3,6-Trichloro-4-methyl-5-aminopyridine.
Oxidation: 2,3,6-Trichloro-4-carboxy-5-nitropyridine.
Scientific Research Applications
2,3,6-Trichloro-4-methyl-5-nitropyridine is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-4-methyl-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity . These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trichloropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with fewer chlorine atoms, affecting its reactivity and applications.
Pentachloropyridine: Contains more chlorine atoms, making it more reactive towards nucleophilic substitution.
Uniqueness
2,3,6-Trichloro-4-methyl-5-nitropyridine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C6H3Cl3N2O2 |
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Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,3,6-trichloro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-2-3(7)5(8)10-6(9)4(2)11(12)13/h1H3 |
InChI Key |
CVMPHRCWKURYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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